molecular formula C18H14N2O4 B15169646 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 917614-73-4

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B15169646
CAS No.: 917614-73-4
M. Wt: 322.3 g/mol
InChI Key: JOJXUIYNNNZFQY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common synthetic route involves the condensation of 1-methylindole with a suitable benzopyranone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be compared with other indole derivatives, such as:

This compound’s uniqueness lies in its specific structure, which combines the indole and benzopyranone moieties, leading to distinct chemical and biological properties .

Properties

CAS No.

917614-73-4

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3

InChI Key

JOJXUIYNNNZFQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3

Origin of Product

United States

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